2,5-Dimethoxy-6-methyl-3-(propan-2-yl)phenol
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Overview
Description
2,5-Dimethoxy-6-methyl-3-(propan-2-yl)phenol is a chemical compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique structural features, which include two methoxy groups (-OCH₃) and a methyl group (-CH₃) attached to the aromatic ring, along with an isopropyl group (-CH(CH₃)₂) at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethoxy-6-methyl-3-(propan-2-yl)phenol can be synthesized from carvacrol through a series of chemical reactions. The process involves aromatic halogenation followed by nucleophilic substitution with sodium methoxide and Williamson ether synthesis using methyl iodide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of raw materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can participate in substitution reactions, where they may be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and methyl iodide (CH₃I) are used in nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2,5-Dimethoxy-6-methyl-3-(propan-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s structural features make it a subject of study in understanding the interactions of phenolic compounds with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and antimicrobial activities.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-6-methyl-3-(propan-2-yl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing its reactivity and interactions with biological molecules. Its methoxy and methyl groups contribute to its lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
2,6-Dimethoxy-4-(2-propenyl)phenol: Known for its use as a flavoring agent with a meaty odor.
2,5-Dimethoxy-4-methylamphetamine: A compound with psychedelic effects mediated by its agonistic properties at the 5-HT₂A receptor.
2-Isopropyl-3,5-dimethoxy-6-methylpyrazine: A compound with similar structural features, used in various chemical applications.
Uniqueness: 2,5-Dimethoxy-6-methyl-3-(propan-2-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual methoxy groups and isopropyl substitution make it a valuable compound for research and industrial applications.
Properties
CAS No. |
62458-53-1 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2,5-dimethoxy-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C12H18O3/c1-7(2)9-6-10(14-4)8(3)11(13)12(9)15-5/h6-7,13H,1-5H3 |
InChI Key |
TWRIWBFMGAZXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1O)OC)C(C)C)OC |
Origin of Product |
United States |
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